molecular formula C5H7N3O2 B571681 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide CAS No. 121507-22-0

1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide

Cat. No.: B571681
CAS No.: 121507-22-0
M. Wt: 141.13
InChI Key: LUJGLEWYWLMPJC-UHFFFAOYSA-N
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Description

1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide typically involves the condensation of hydrazine derivatives with β-diketones. One common method includes the reaction of methylhydrazine with ethyl acetoacetate under reflux conditions, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in an ethanol solvent with an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups such as hydroxyl, amino, or thiol groups .

Scientific Research Applications

1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound can also interact with cellular pathways, modulating the expression of certain genes and proteins involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-oxo-1,2-dihydro-1H-pyrazole-5-carboxamide
  • 1-Methyl-5-oxo-1,2,3,4-tetrahydro-1H-pyrazole-3-carboxamide
  • 1-Methyl-3-oxo-4,5-dihydro-1H-pyrazole-5-carboxamide

Uniqueness

1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-5-oxo-4H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-4(9)2-3(7-8)5(6)10/h2H2,1H3,(H2,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJGLEWYWLMPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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